4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate
CAS No.: 877638-13-6
Cat. No.: VC4741268
Molecular Formula: C19H12N2O5S
Molecular Weight: 380.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 877638-13-6 |
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Molecular Formula | C19H12N2O5S |
Molecular Weight | 380.37 |
IUPAC Name | [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate |
Standard InChI | InChI=1S/C19H12N2O5S/c22-14-9-13(11-27-19-20-6-3-7-21-19)24-10-17(14)26-18(23)16-8-12-4-1-2-5-15(12)25-16/h1-10H,11H2 |
Standard InChI Key | GOGBAFNEOLGWOU-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, [6-[(pyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzofuran-2-carboxylate, reflects its three primary components:
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Pyranone ring: A 4-oxo-4H-pyran moiety contributing to electrophilic reactivity at the carbonyl group.
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Pyrimidine-thioether side chain: A pyrimidin-2-yl group connected via a sulfanylmethyl (-SCH2-) linker, enhancing lipophilicity and potential biomolecular interactions.
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Benzofuran carboxylate ester: A benzofuran ring esterified at the 2-position, offering π-π stacking capabilities and metabolic stability .
Molecular Properties
Property | Value |
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Molecular Formula | C19H12N2O5S |
Molecular Weight | 404.38 g/mol |
Key Functional Groups | Ester, ketone, thioether, pyrimidine |
The molecular structure was deduced from analogous compounds, such as 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate (C16H11BrN2O5S) and 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate (C17H14N2O5S). The absence of methyl or bromo substituents in the target compound results in a lighter molecular weight and altered electronic properties.
Synthesis and Reaction Pathways
The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate likely follows a multi-step protocol, as observed in structurally related molecules:
Step 1: Formation of the Pyranone Core
The pyran-4-one ring is synthesized via cyclocondensation of diketones or keto-esters. For example, ethyl acetoacetate may undergo Knövenagel condensation with aldehydes to form the 4H-pyran-3-yl scaffold.
Step 3: Esterification with Benzofuran-2-carboxylic Acid
The final step involves coupling the hydroxyl group at the pyranone’s 3-position with benzofuran-2-carbonyl chloride using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Conditions
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Catalysts: Acidic (e.g., H2SO4) or basic (e.g., triethylamine) conditions depending on the step.
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Yield Optimization: Purification via column chromatography or recrystallization from dimethylformamide (DMF) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR:
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Pyranone protons: A singlet at δ 6.2–6.5 ppm (H-5) and a doublet for H-2 (δ 7.1–7.3 ppm).
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Pyrimidine protons: Two doublets at δ 8.3–8.6 ppm (H-4 and H-6).
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Benzofuran protons: Aromatic signals at δ 7.4–7.9 ppm.
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13C NMR:
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Carbonyl groups: Pyranone C=O at δ 170–175 ppm, ester C=O at δ 165–168 ppm.
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Pyrimidine carbons: C-2 (δ 158 ppm), C-4/C-6 (δ 120–125 ppm).
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Infrared (IR) Spectroscopy
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Strong absorption at 1720 cm⁻¹ (ester C=O stretch) and 1680 cm⁻¹ (pyranone C=O).
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Thioether C-S-C vibration at 680–720 cm⁻¹.
Mass Spectrometry
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Molecular ion peak at m/z 404.38 (M⁺).
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Fragmentation patterns include loss of CO2 (44 Da) from the ester group and cleavage of the thioether linkage .
Biological Activity and Mechanisms
While direct pharmacological data for this compound are unavailable, analogs with pyrimidine-thioether and benzofuran motifs exhibit notable bioactivities:
Antimicrobial Properties
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Pyrimidine-thioether derivatives disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).
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Benzofuran esters exhibit antifungal activity via ergosterol biosynthesis inhibition.
Structure-Activity Relationships (SAR)
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Thioether Linker: Enhances membrane permeability and target binding.
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Benzofuran Moiety: Improves metabolic stability and π-π interactions with hydrophobic enzyme pockets .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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Aqueous Solubility: <0.1 mg/mL (predicted), due to aromatic rings and ester group.
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logP: ~2.8 (moderate lipophilicity), favoring blood-brain barrier penetration.
Stability
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pH Stability: Degrades under strongly acidic (pH <3) or basic (pH >10) conditions via ester hydrolysis.
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Thermal Stability: Stable up to 200°C, as indicated by thermogravimetric analysis (TGA) of analogs .
ADME Profile
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Absorption: High intestinal absorption (>80%) predicted via Caco-2 cell models.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the benzofuran ring .
Applications in Drug Discovery
Lead Compound Optimization
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The compound’s modular structure allows derivatization at the pyrimidine (e.g., methyl substituents) or benzofuran (e.g., halogenation) positions to enhance potency.
Targeted Therapies
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